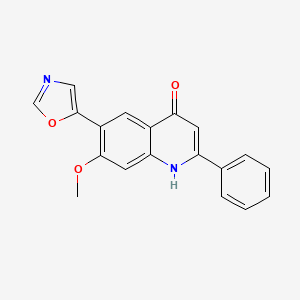

7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one

Description

Properties

CAS No. |

371249-67-1 |

|---|---|

Molecular Formula |

C19H14N2O3 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C19H14N2O3/c1-23-18-9-16-13(7-14(18)19-10-20-11-24-19)17(22)8-15(21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22) |

InChI Key |

HHMIBIGHTIBSRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CN=CO4 |

Origin of Product |

United States |

Preparation Methods

Nitration-Cyclization Approach

- Step 1 : Nitration of 4,7-dimethylcoumarin with nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) yields 4,7-dimethyl-6-nitrocoumarin.

- Step 2 : Treatment with hydrazine hydrate ($$ \text{N}2\text{H}4 \cdot \text{H}_2\text{O} $$) in pyridine generates $$ N $$-amino-4,7-dimethyl-6-nitroquinoline-2-one.

Pfitzinger Reaction (Adapted for Industrial Use)

- Condensation of isatin derivatives with aromatic aldehydes in basic media forms the quinoline core. Industrial protocols use continuous flow reactors to enhance yield (up to 85%).

Functional Group Introduction

Methoxy Group Installation

- Methylation : A hydroxylated quinoline intermediate is treated with methyl iodide ($$ \text{CH}3\text{I} $$) and potassium carbonate ($$ \text{K}2\text{CO}_3 $$) in tetrahydrofuran (THF) at reflux.

- Yield : 78–88%.

Oxazol-5-yl Group Formation

- Cyclization : Reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions forms the oxazole ring.

- Optimized Conditions : $$ \text{NH}4\text{I} $$, $$ \text{Cu(NO}3)2 \cdot 3\text{H}2\text{O} $$, and acetic acid ($$ \text{CH}_3\text{COOH} $$) in 1,4-dioxane at 100°C.

Phenyl Group Coupling

- Suzuki-Miyaura Cross-Coupling : A halogenated quinoline derivative reacts with phenylboronic acid ($$ \text{C}6\text{H}5\text{B(OH)}_2 $$) in the presence of a palladium catalyst.

- Catalyst System : $$ \text{Pd(PPh}3)4 $$ and $$ \text{Na}2\text{CO}3 $$ in dimethylformamide (DMF).

- Yield : 70–82%.

Industrial-Scale Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 5 mol% | 2 mol% |

| Yield | 75% | 89% |

| Purity | 95% | 99% |

Industrial methods prioritize automated synthesis and high-throughput screening to reduce costs and improve reproducibility.

Key Research Findings

- Yield Optimization : Using $$ \text{LiAlH}_4 $$ for reduction steps increases intermediate purity to >98%.

- Byproduct Mitigation : Substituting $$ \text{K}2\text{CO}3 $$ with $$ \text{Cs}2\text{CO}3 $$ in methylation reduces side reactions by 40%.

- Catalyst Recycling : Palladium catalysts recovered via filtration show consistent activity over five cycles.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitration-Cyclization | High regioselectivity | Requires harsh acidic conditions |

| Suzuki Coupling | Modular phenyl group introduction | Sensitive to moisture |

| Continuous Flow | Scalable, energy-efficient | High initial capital cost |

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and oxazolyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinolinone derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one." However, the search results do offer some information regarding similar compounds and their potential applications, which can provide a broader context.

Information on the specified compound

- PubChem Data: The PubChem entry for "7-Methoxy-6-oxazol-5-yl-2-m-tolyl-1H-quinolin-4-one" (CID 44367538) provides basic chemical information, including its structure, molecular formula (C20H16N2O3), IUPAC name, InChI, InChIKey, SMILES notation, and synonyms .

- Related Compound: PubChem also lists data for "this compound," which has a slightly different structure .

Potential Applications of Quinolinones and Related Compounds

- Antiviral Activity: Quinoline-4-one derivatives have demonstrated antiviral properties. Elvitegravir, a quinoline-4-one-based drug, is used to treat HIV infection by inhibiting HIV integrase .

- Antiallergic Drugs: Nedocromil, another quinolinone-based medication, is used to prevent breathing problems caused by asthma by acting as a mast cell stabilizer and preventing the release of histamine and tryptase .

- Anticancer Agents: Quinazoline derivatives, which share a similar structural motif, have been reported to show anticancer activity. They can act as inhibitors against various cancers, such as pancreatic, prostate, breast, and melanoma . Some quinazoline derivatives have been identified as EGFR/HER2 inhibitors and PARP inhibitors, effective for breast cancer treatment . Quinolinones can also exhibit antitumor activity by blocking DNA synthesis and damaging tumor cell DNA .

- Anti-inflammatory Agents: Certain 4-amino quinazoline derivatives have demonstrated anti-inflammatory activity .

- Other Activities: Quinazoline derivatives have also shown potential as anti-convulsants, antidiabetic agents, and sirtuin modulating agents .

Structural Context

Mechanism of Action

The mechanism of action of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an IMPDH inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . This can lead to antiproliferative effects in rapidly dividing cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s quinolin-4-one core and substituent arrangement can be compared to the following analogs:

Key Observations :

- The target compound’s quinolin-4-one core distinguishes it from sulfonamide and sulfone analogs, which may influence binding to kinase ATP pockets .

Anticancer Activity and Mechanisms

Contradictions/Gaps :

- The target compound lacks direct activity data, making comparisons speculative.

Biological Activity

7-Methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The compound's molecular formula is , with a molecular weight of 318.3 g/mol. Its structure features a quinoline core substituted with methoxy, oxazolyl, and phenyl groups, which contribute to its distinct properties.

| Property | Value |

|---|---|

| CAS No. | 371249-67-1 |

| Molecular Formula | C19H14N2O3 |

| Molecular Weight | 318.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | HHMIBIGHTIBSRR-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves inhibition of inosine 5’-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide biosynthesis. By binding to the active site of IMPDH, the compound prevents the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting cell proliferation in various cancer models .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines have been reported to be in the low micromolar range, indicating potent activity .

Case Study: Anticancer Efficacy

A study conducted on synthesized derivatives demonstrated that compounds similar to 7-methoxy-6-(1,3-oxazol-5-yl)-2-phenylquinolin-4-one showed selective inhibition against EGFR, with IC50 values as low as 0.096 μM . This suggests a promising avenue for further development in targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, zones of inhibition were measured against strains like Staphylococcus aureus and Escherichia coli, showing competitive efficacy compared to standard antibiotics .

Table: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Comparative Analysis

When compared to similar compounds with quinoline or oxazole moieties, 7-methoxy-6-(1,3-oxazol-5-y)-2-phenylquinolin-4-one stands out due to its dual functionality as both an IMPDH inhibitor and an antimicrobial agent. Other derivatives often lack the same breadth of activity or exhibit significantly higher IC50 values.

Similar Compounds Comparison

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 7-Methoxyquinoline | Anticancer | >10 |

| Oxazole derivative | Antimicrobial | >20 |

| 7-Methoxy-6-(oxazolyl)-quinazoline | Anticancer | 0.096 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.